molecular formula C12H10N4O3 B11017784 N,N-bis(cyanomethyl)-3-methyl-4-nitrobenzamide

N,N-bis(cyanomethyl)-3-methyl-4-nitrobenzamide

Cat. No.: B11017784
M. Wt: 258.23 g/mol
InChI Key: SISYNQLXJQLJIJ-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-3-methyl-4-nitrobenzamide: is an organic compound with the molecular formula C12H10N4O3 It is characterized by the presence of two cyanomethyl groups attached to the nitrogen atoms, a methyl group at the third position, and a nitro group at the fourth position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 3-methyl-4-nitrobenzoyl chloride with cyanomethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N,N-bis(cyanomethyl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-bis(cyanomethyl)-3-methyl-4-nitrobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized materials .

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors of specific enzymes and receptors .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups allow for the creation of polymers and other high-performance materials .

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-3-methyl-4-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the cyanomethyl groups can form covalent bonds with nucleophilic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Uniqueness: N,N-bis(cyanomethyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both cyanomethyl and nitro groups on the benzamide ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C12H10N4O3/c1-9-8-10(2-3-11(9)16(18)19)12(17)15(6-4-13)7-5-14/h2-3,8H,6-7H2,1H3

InChI Key

SISYNQLXJQLJIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(CC#N)CC#N)[N+](=O)[O-]

Origin of Product

United States

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